molecular formula C13H11N5O2S B11492184 4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide

4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide

Cat. No.: B11492184
M. Wt: 301.33 g/mol
InChI Key: IKVBDAAFFOXWKG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4’-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide typically involves several steps:

    Iodination of [1,1′-biphenyl]-4-carboxylic acid:

    Formation of the methyl ester: The iodinated biphenyl is then converted into its methyl ester form.

    Nucleophilic substitution: The iodine atom is replaced with a cyano group through a nucleophilic substitution reaction.

    Ring closure of tetrazole: The cyano group undergoes a ring closure reaction to form the tetrazole ring.

    Hydrolysis of the ester function: The final step involves the hydrolysis of the ester to yield the target compound.

Chemical Reactions Analysis

4’-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

Properties

Molecular Formula

C13H11N5O2S

Molecular Weight

301.33 g/mol

IUPAC Name

4-[4-(tetrazol-1-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C13H11N5O2S/c14-21(19,20)13-7-3-11(4-8-13)10-1-5-12(6-2-10)18-9-15-16-17-18/h1-9H,(H2,14,19,20)

InChI Key

IKVBDAAFFOXWKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)N)N3C=NN=N3

Origin of Product

United States

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